The compound is primarily derived from the enzymatic activity of mutant isocitrate dehydrogenase enzymes, specifically the R132H mutation in IDH1 and similar mutations in IDH2. These mutations enable the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, leading to an accumulation of this oncometabolite in tumor cells. Tfmb-R-2-hydroxyglutarate can be synthesized through chemical methods that involve esterification processes using the appropriate precursors.
Tfmb-R-2-hydroxyglutarate falls under the category of organic compounds known as hydroxy acids. It is specifically classified as a ketone due to its structural features, which include a hydroxyl group attached to a carbon atom adjacent to a carbonyl group. This classification is significant for understanding its reactivity and interactions with biological systems.
The synthesis of Tfmb-R-2-hydroxyglutarate typically involves esterification reactions. One common method includes the reaction of 2-hydroxyglutarate with a suitable alcohol in the presence of an acid catalyst. This process can be optimized by adjusting reaction conditions such as temperature, time, and catalyst concentration to maximize yield.
The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm the formation of the desired ester product. The reaction may also involve purification steps to isolate Tfmb-R-2-hydroxyglutarate from unreacted starting materials and by-products.
Tfmb-R-2-hydroxyglutarate has a molecular structure characterized by its ester functional group and a hydroxy group. The compound's structural formula can be represented as follows:
The molecular weight of Tfmb-R-2-hydroxyglutarate is approximately 175.14 g/mol. Its structural features influence its solubility and reactivity, making it an interesting subject for further biochemical studies.
Tfmb-R-2-hydroxyglutarate can undergo various chemical reactions typical for esters, including hydrolysis, where it reacts with water to regenerate 2-hydroxyglutarate and the corresponding alcohol. This reaction can be catalyzed by acids or bases and is significant for understanding its stability and behavior in biological systems.
The kinetics of hydrolysis can be studied under different pH conditions to determine the stability of Tfmb-R-2-hydroxyglutarate in physiological environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the reaction mechanisms involved.
The mechanism through which Tfmb-R-2-hydroxyglutarate exerts its effects primarily involves its role as a competitive inhibitor of alpha-ketoglutarate-dependent enzymes. By mimicking alpha-ketoglutarate, it interferes with normal metabolic processes, leading to altered cellular functions.
Studies have shown that elevated levels of 2-hydroxyglutarate can lead to epigenetic changes in tumor cells by inhibiting dioxygenases involved in DNA demethylation, thereby promoting oncogenic pathways. This mechanism highlights its potential as both a biomarker and therapeutic target in cancer treatment.
Tfmb-R-2-hydroxyglutarate is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol, which facilitates its use in biological assays.
The compound exhibits typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions. Its stability can vary based on environmental factors such as pH and temperature.
Tfmb-R-2-hydroxyglutarate has several applications in scientific research, particularly in cancer biology. It serves as a valuable tool for studying metabolic pathways altered by IDH mutations and their implications for tumorigenesis. Additionally, it may have potential therapeutic applications due to its ability to modulate enzyme activity involved in cancer metabolism.
TFMB-(R)-2-hydroxyglutarate (TFMB-(R)-2-HG) functions as a potent competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases due to its striking structural similarity to α-KG. This oncometabolite differs from α-KG solely by the reduction of the C2 carbonyl group to a hydroxyl group, enabling it to occupy the α-KG binding pocket within these enzymes while preventing their normal catalytic function [1] [5]. The resultant inhibition disrupts numerous cellular processes, including epigenetic regulation, hypoxia sensing, and collagen maturation, which collectively contribute to oncogenic transformation.
The inhibition of KDM5 histone lysine demethylases by TFMB-(R)-2-HG exemplifies its targeted impact on epigenetic regulators. KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D) catalyze the demethylation of tri- and di-methylated histone H3 lysine 4 (H3K4me3/2), modifications generally associated with active gene transcription. Structural analyses reveal that TFMB-(R)-2-HG binds the catalytic Jumonji C (JmjC) domain of KDM5 enzymes with high affinity, displacing α-KG through competitive occupation of its binding site [2]. This interaction is stabilized by hydrogen bonding between the C2 hydroxyl group of TFMB-(R)-2-HG and key residues (e.g., Asn167, Tyr171 in KDM5A) within the enzyme's active site. The binding induces a conformational change that prevents oxygen activation—a critical step in the demethylation reaction. Consequently, accumulated H3K4me3 alters chromatin accessibility and promotes a transcriptional program conducive to cellular transformation, particularly in isocitrate dehydrogenase (IDH)-mutant acute myeloid leukemia and glioma models [2].
TFMB-(R)-2-HG exhibits markedly different inhibitory potencies across α-KG-dependent dioxygenase families. While it inhibits both the ten-eleven translocation 2 (TET2) DNA demethylase and JmjC-domain containing histone demethylases (JmjC-KDMs), its half-maximal inhibitory concentration (IC₅₀) for TET2 (~5 millimolar) is significantly higher than for several JmjC-KDMs, including KDM5 enzymes (IC₅₀ = 0.1–1 millimolar) [1] [6]. This differential susceptibility arises from structural variations in the catalytic pockets. TET2 possesses a more spacious α-KG binding pocket that accommodates TFMB-(R)-2-HG less efficiently than the narrower pockets of KDM5 enzymes. Consequently, TFMB-(R)-2-HG concentrations sufficient to induce cellular transformation (0.8–2 millimolar) in models like TF-1 erythroleukemia cells significantly inhibit KDM5 demethylases without substantially suppressing global 5-hydroxymethylcytosine (5hmC) levels—a biomarker of TET activity [1]. This selectivity suggests that JmjC-KDM inhibition, particularly of the KDM5 family, may be a primary driver of early oncogenic events in TFMB-(R)-2-HG-exposed cells.
Table 1: Inhibitory Potency of TFMB-(R)-2-HG on Select α-KG-Dependent Dioxygenases
| Enzyme | Enzyme Class | Primary Function | Reported IC₅₀/Ki for (R)-2-HG | Biological Consequence of Inhibition |
|---|---|---|---|---|
| KDM5A (JARID1A) | JmjC histone demethylase | H3K4me3/2 demethylation | 0.1–0.5 millimolar | H3K4 hypermethylation, altered gene expression |
| KDM4A (JMJD2A) | JmjC histone demethylase | H3K9me3/me2 demethylation | 15–30 micromolar | H3K9 hypermethylation, heterochromatin disruption |
| TET2 | DNA dioxygenase | 5-methylcytosine oxidation | ~5 millimolar | DNA hypermethylation (CIMP phenotype) |
| PHD2 (EGLN1) | Prolyl hydroxylase | HIF-1α hydroxylation/degradation | > 5 millimolar | HIF-1α stabilization, pseudohypoxic signaling |
| FTO | RNA demethylase | m6A RNA demethylation | ~7.4 micromolar | Altered RNA stability/translation |
The inhibition of α-KG-dependent dioxygenases by TFMB-(R)-2-HG orchestrates extensive epigenetic reprogramming, a hallmark of IDH-mutant malignancies. This reprogramming establishes a permissive environment for oncogenic transformation by silencing tumor suppressors and locking cells in undifferentiated states.
Sustained inhibition of KDM5 demethylases by TFMB-(R)-2-HG leads to pervasive accumulation of H3K4me3 marks across the genome. H3K4me3 is typically associated with active promoters, but its abnormal persistence causes dysfunctional gene activation and silencing. In IDH1-mutant glioma cells and TFMB-(R)-2-HG-treated TF-1 hematopoietic cells, genome-wide analyses reveal elevated H3K4me3 at promoters of developmental transcription factors (e.g., HOX genes) and cell cycle regulators [2]. This hypermethylation correlates with their aberrant expression, promoting stem-like properties and proliferation. Crucially, genetic depletion of KDM5A, KDM5C, or KDM5D using short hairpin RNA (shRNA) recapitulates the cytokine-independent growth and differentiation blockade induced by TFMB-(R)-2-HG, confirming KDM5 inhibition as a primary mechanism for this epigenetic-driven transformation [2]. The accumulation of H3K4me3 further collaborates with other histone modifications altered by JmjC-KDM inhibition (e.g., increased H3K27me3 due to EZH2 activity), creating a repressive chromatin landscape that silences differentiation genes.
TFMB-(R)-2-HG-mediated inhibition establishes synergistic crosstalk between histone and DNA methylation machineries. While lower concentrations of TFMB-(R)-2-HG primarily affect histone demethylases, higher concentrations also inhibit TET enzymes, reducing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). The resultant global loss of 5hmC synergizes with H3K4me3 dysregulation to enforce a hypermethylated epigenome [1] [3]. This synergy manifests most prominently in the establishment of the glioma-CpG island methylator phenotype (G-CIMP), a defining feature of IDH-mutant gliomas. G-CIMP involves hypermethylation of thousands of gene promoters, including tumor suppressors like CDKN2A and MGMT. Mechanistically, impaired TET2 activity prevents the demethylation of DNA, while KDM5 inhibition alters histone marks that guide DNA methyltransferases (DNMTs). This dual perturbation stabilizes a repressive chromatin state that maintains cells in a progenitor-like, transformation-prone state and cooperates with other oncogenic hits [1] [3].
Beyond epigenetic modulation, TFMB-(R)-2-HG directly reshapes cellular metabolism by targeting key aminotransferases. This inhibition creates metabolic vulnerabilities and dependencies that cancer cells exploit to sustain growth.
TFMB-(R)-2-HG acts as a potent inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1 and BCAT2), enzymes critical for nitrogen metabolism and glutamate biosynthesis. BCAT1/2 catalyze the transfer of α-amino groups from branched-chain amino acids (leucine, isoleucine, valine) to α-KG, generating glutamate and branched-chain α-keto acids. Structural studies show TFMB-(R)-2-HG competitively binds the active site of BCAT1/2, displacing α-KG and effectively blocking transamination [2]. This inhibition has profound metabolic consequences: Depleted intracellular glutamate pools impair synthesis of glutathione (a major antioxidant) and reduce availability of nitrogen donors for nucleotide synthesis. Consequently, TFMB-(R)-2-HG-exposed IDH-mutant glioma cells exhibit increased reactive oxygen species and oxidative stress, alongside reduced proliferation in vitro under conditions of limited glutamate availability. This metabolic vulnerability is exploited by IDH-mutant cells through adaptive mechanisms.
To overcome glutamate deficiency induced by BCAT1/2 inhibition, IDH-mutant glioma cells upregulate glutaminase (GLS)-dependent anaplerosis. Glutaminase converts glutamine to glutamate, bypassing the BCAT pathway. In patient-derived IDH-mutant glioma cells and xenograft models, TFMB-(R)-2-HG accumulation correlates with increased expression and activity of glutaminase isozymes (GLS1/KGA, GLS2/GAB) [2]. This creates a critical metabolic dependency: Pharmacological inhibition of glutaminase using compounds like CB-839 drastically reduces viability and proliferation of IDH-mutant glioma cells, while leaving IDH-wildtype cells relatively unaffected. This dependency arises because TFMB-(R)-2-HG simultaneously suppresses the BCAT pathway and impairs mitochondrial function (via inhibition of other α-KGDDs), forcing reliance on glutaminolysis for glutamate, tricarboxylic acid (TCA) cycle replenishment, and redox homeostasis.
Table 2: Metabolic Consequences of TFMB-(R)-2-HG-Induced BCAT1/2 Inhibition and Glutaminase Dependency
| Metabolic Effect | Consequence | Compensatory Mechanism | Therapeutic Implication |
|---|---|---|---|
| Reduced BCAT1/2 activity | Depleted intracellular glutamate pools | Upregulation of glutaminase (GLS1/2) | Glutaminase inhibitors selectively target IDH-mutant cells |
| Impaired glutathione synthesis | Increased oxidative stress (ROS accumulation) | Activation of NRF2 antioxidant pathway | ROS-inducing therapies may show increased efficacy |
| Limited α-KG production | Reduced TCA cycle flux | Increased glutamine anaplerosis | Targeting glutamine import (ASCT2 inhibitors) |
| Altered nitrogen metabolism | Reduced nucleotide synthesis precursors | Enhanced salvage pathway activity | Antimetabolites (e.g., methotrexate) may be synergistic |
| Accumulated branched-chain AAs | Potential mTORC1 activation | Increased consumption via alternative pathways | mTOR inhibitors may show context-dependent effects |
This multifaceted metabolic reprogramming illustrates how TFMB-(R)-2-HG not only drives transformation through epigenetic mechanisms but also rewires core metabolism to establish targetable dependencies. The compensatory reliance on glutaminase represents a critical metabolic vulnerability for therapeutic exploitation in IDH-mutant cancers.
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